
2-Bromo-4-cyclopropyl-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-cyclopropyl-6-nitroaniline is an organic compound with the molecular formula C9H9BrN2O2 It is a derivative of aniline, featuring bromine, cyclopropyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropyl-6-nitroaniline typically involves a multi-step process:
Bromination: The addition of a bromine atom to the aromatic ring.
A common synthetic route might start with the nitration of aniline to form 4-nitroaniline, followed by bromination to yield 2-bromo-4-nitroaniline. Finally, cyclopropylation is achieved through a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound would involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-cyclopropyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: Conversion of the aniline group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like bromine in the presence of a Lewis acid catalyst for bromination.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
2-Bromo-4-cyclopropyl-6-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-cyclopropyl-6-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and cyclopropyl groups can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-nitroaniline: Similar structure but lacks the cyclopropyl group.
2-Bromo-6-nitroaniline: Similar structure but lacks the cyclopropyl group.
2-Bromo-4-cyclopropyl-6-methylaniline: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Bromo-4-cyclopropyl-6-nitroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H9BrN2O2 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
2-bromo-4-cyclopropyl-6-nitroaniline |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-3-6(5-1-2-5)4-8(9(7)11)12(13)14/h3-5H,1-2,11H2 |
Clé InChI |
YGRRSQLBRVYXDS-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC(=C(C(=C2)Br)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


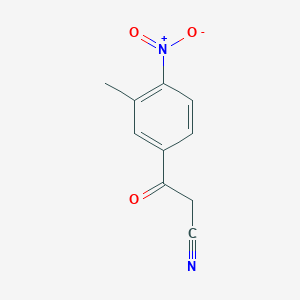
![4-((2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methoxy)aniline](/img/structure/B13701975.png)
![5-[(Chloromethoxy)methyl]benzo[d][1,3]dioxole](/img/structure/B13701982.png)
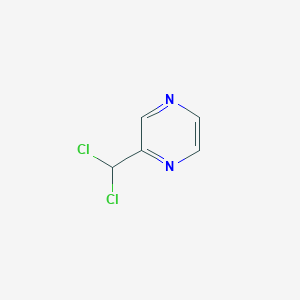
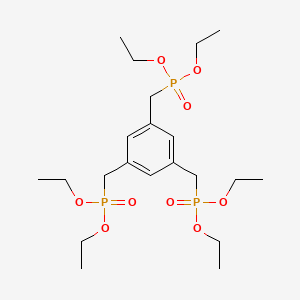
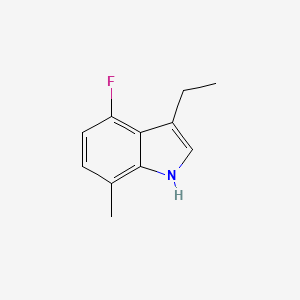
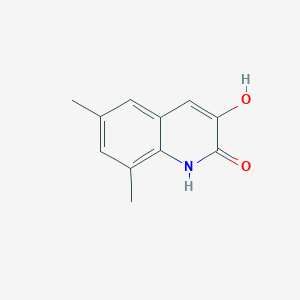
![1-[2-(4-Bromo-3-methyl-1-pyrazolyl)ethyl]-4-methylpiperazine](/img/structure/B13702020.png)
![N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide](/img/structure/B13702027.png)
![Ethyl 5-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzofuran-3-carboxylate](/img/structure/B13702035.png)
![2-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13702040.png)
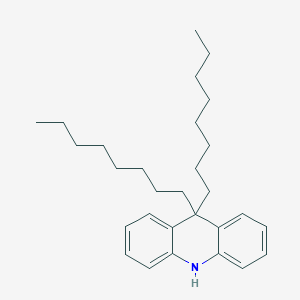
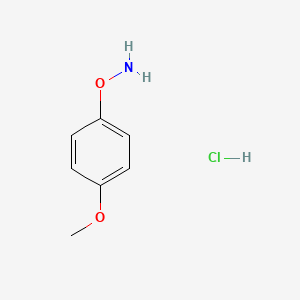
![2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid](/img/structure/B13702057.png)
